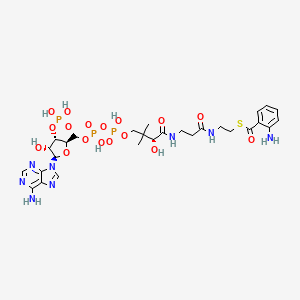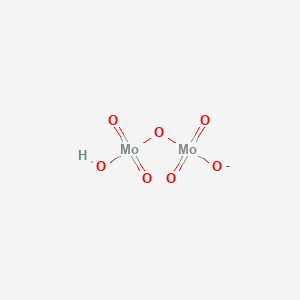
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy- is a natural product found in Streptomyces halstedii with data available.
Wissenschaftliche Forschungsanwendungen
Soil Ecology and Plant Defense : Kumar et al. (1993) discovered that certain defensive cyclic hydroxamates from wheat and corn are transformed in soil into methoxylated aminophenoxazinones, which exhibit inhibitory effects on certain plant growth, suggesting a role in plant defense and soil ecology (Kumar, Gagliardo, & Chilton, 1993).
Ecotoxicological Characterization : Lo Piparo et al. (2006) conducted a study on the ecotoxicological effects of benzoxazinone allelochemicals and their transformation products, including phenoxazinones. This study highlights the importance of understanding the environmental impact of these compounds (Lo Piparo et al., 2006).
Chemical Transformations and Synthesis : Bolognese et al. (1988) explored the chemical transformations of 3-hydroxykynurenine, leading to various derivatives of 3H-phenoxazin-3-one. This research provides insights into the synthetic pathways and potential applications of these compounds (Bolognese, Liberatore, Riente, & Scherillo, 1988).
Agricultural Applications : Stochmal et al. (2006) investigated the concentration of benzoxazinoids, including 3H-phenoxazin-3-one derivatives, in field-grown wheat. This study emphasizes the role of these compounds in plant resistance against pathogens and their potential agricultural applications (Stochmal, Kus, Martyniuk, & Oleszek, 2006).
Soil Organism Impact : Idinger et al. (2006) researched the effects of benzoxazoid DIMBOA and its degradation products, including phenoxazinones, on soil organisms. The study provides valuable data on the ecological impact of these compounds in soil environments (Idinger, Čoja, & Blümel, 2006).
Eigenschaften
CAS-Nummer |
62267-72-5 |
|---|---|
Produktname |
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy- |
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
8-(hydroxymethyl)-2-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO4/c1-18-14-5-10-13(6-11(14)17)19-12-3-2-8(7-16)4-9(12)15-10/h2-6,16H,7H2,1H3 |
InChI-Schlüssel |
SAFGCEMUYUHOGB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Kanonische SMILES |
COC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Synonyme |
4-demethoxymichigazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)

![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)


![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)